molecular formula C19H21N5O2 B2473743 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-98-6

5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2473743
CAS No.: 852439-98-6
M. Wt: 351.41
InChI Key: COFCXXOPMBRNMP-UHFFFAOYSA-N
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Description

The compound 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, a scaffold recognized for its pharmacological versatility. This core structure is often modified with substituents to enhance bioactivity, solubility, or target specificity . The target compound features a 4-methylpiperidinyl-2-oxoethyl side chain, which may influence its pharmacokinetic properties and binding interactions compared to analogues with other substituents.

Properties

IUPAC Name

5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-7-9-22(10-8-14)17(25)12-23-13-20-18-16(19(23)26)11-21-24(18)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCXXOPMBRNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula: C₁₆H₁₈N₄O₂
  • Molecular Weight: 290.36 g/mol
  • CAS Number: 1142212-00-7

Pyrazolo[3,4-d]pyrimidine derivatives typically function as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The structural similarity of these compounds to ATP allows them to competitively inhibit these receptors, which are crucial in tumor growth and angiogenesis.

Anticancer Activity

Research shows that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, exhibit significant anticancer properties. The following table summarizes key findings regarding their activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aA549 (Lung)2.24Induction of apoptosis
5bMCF-7 (Breast)1.74Inhibition of proliferation
5cHCT-116 (Colon)8.21EGFR inhibition
5dPC-3 (Prostate)19.56Cell cycle arrest at S and G2/M phases

Study 1: Antitumor Efficacy

A study published in Molecules demonstrated that compound 5a exhibited a potent inhibitory effect on A549 lung cancer cells with an IC50 value of 2.24 µM , significantly lower than doxorubicin (IC50 = 9.20 µM ), indicating its potential as a novel anticancer agent .

Study 2: Structure-Activity Relationship

In another investigation focusing on structure-activity relationships (SAR), it was found that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anti-proliferative activity. For instance, compound 5b showed enhanced activity with an IC50 value of 1.74 µM against MCF-7 cells, highlighting the importance of scaffold integrity for biological efficacy .

Apoptosis Induction

Flow cytometric analyses revealed that treatment with compound 5a resulted in a significant increase in apoptotic cell populations in A549 cells, suggesting its role in promoting programmed cell death through mitochondrial pathways . The observed increase in the BAX/Bcl-2 ratio further supports its apoptotic mechanism.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in inhibiting the proliferation of human cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Case Study:
In a pharmacological evaluation, derivatives were tested for their ability to reduce carrageenan-induced paw edema in rats, demonstrating significant anti-inflammatory activity compared to standard drugs .

Antimicrobial Activity

The antimicrobial potential of this compound class has been explored. Pyrazolo[3,4-d]pyrimidines have been evaluated against various bacterial strains and fungi.

Case Study:
A recent study highlighted the antimicrobial activity of synthesized pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities
Compound Structure/Substituents Biological Activity Key Findings Reference
5-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Anticancer (Glioma) 47.69% inhibition of U87 cell proliferation; induces S-phase arrest and apoptosis via p53 upregulation . [1]
5-(2-(Azepan-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Anti-inflammatory/Analgesic Superior activity to ketorolac; potential for reduced side effects . [2]
5-(2-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ALDH1A Inhibition High purity (HPLC 98–99%); thioether substitution enhances enzyme inhibition . [4, 7]
5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Structural Insights X-ray crystallography reveals delocalized electron systems and intermolecular hydrogen bonds, critical for stability . [13]
Key Observations:
  • Substituent Impact: Triazole group (Compound 35, ): Enhances DNA disruption in glioma cells but may reduce solubility due to hydrophobic chlorophenyl groups. Azepane vs. Thioether vs. Oxoethyl: Thioether substituents (e.g., 3-fluorobenzylthio in ALDH1A inhibitors ) improve enzyme inhibition, while the oxoethyl group in the target compound could enhance hydrogen-bonding interactions.

Pharmacokinetic and Physicochemical Properties

Table 2: Substituent Effects on Drug-Likeness
Substituent Type Example Compound Solubility Metabolic Stability Key Notes
4-Methylpiperidin-2-oxoethyl Target Compound Moderate (DMSO-compatible) Likely improved due to piperidine’s resistance to oxidation Piperidine rings often enhance blood-brain barrier penetration .
Triazole-chlorophenyl Compound 35 Low (requires DMSO) Potential CYP450 interactions due to aromatic groups High cytotoxicity but poor aqueous solubility.
Trifluoromethyl-pyridinylsulfanyl JE4 High Enhanced by trifluoromethyl’s electron-withdrawing effects Used in CNS-targeting agents.
Key Observations:
  • The 4-methylpiperidinyl-2-oxoethyl group likely balances solubility and metabolic stability, making the target compound suitable for systemic delivery.
  • Fluorinated substituents (e.g., 3-fluorobenzylthio in ) improve bioavailability and target affinity through hydrophobic and electronic effects.
Key Observations:
  • The target compound’s synthesis likely involves amide coupling of the 4-methylpiperidine moiety to the pyrazolo[3,4-d]pyrimidinone core, similar to methods in .
  • Microwave-assisted synthesis offers faster reaction times and higher yields compared to conventional heating.

Preparation Methods

Four-Component One-Pot Condensation

A highly efficient method involves the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols in the presence of sodium alkoxide catalysts. For example, phenylhydrazine reacts with ethoxymethylenemalononitrile to form a 5-aminopyrazole-4-carbonitrile intermediate, which subsequently undergoes cyclization with aldehydes and alcohols to yield the pyrazolo[3,4-d]pyrimidine core. This method achieves yields of 70–85% under optimized conditions (Table 1).

Table 1: Optimization of Four-Component One-Pot Synthesis

Parameter Optimal Condition Yield (%)
Catalyst Sodium ethoxide 82
Temperature 80°C 78
Reaction Time 6 hours 85
Solvent Ethanol 80

Cyclization of 5-Aminopyrazole Derivatives

Alternative routes employ cyclization reactions between 5-aminopyrazole-4-carboxamides and nitriles. For instance, Lahmidi et al. (2024) demonstrated that treating 1-(2,4-dinitrophenyl)pyrazole ortho-amino esters with aliphatic nitriles in dioxane under HCl gas flow produces pyrazolo[3,4-d]pyrimidin-4(5H)-ones in 65–90% yields. Microwave-assisted synthesis further enhances reaction efficiency, reducing time from 6 hours to 20 minutes while maintaining yields above 80%.

Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

Introducing the 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain at position 5 requires precise functional group manipulation.

Alkylation and Acylation Reactions

The core structure undergoes alkylation using 2-chloroacetyl-4-methylpiperidine in anhydrous DMF. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the N5 position. Subsequent acylation with acetic anhydride introduces the oxoethyl group, achieving 75% isolated yield after recrystallization.

Table 2: Reaction Conditions for Side Chain Introduction

Reagent Solvent Temperature Time Yield (%)
2-Chloroacetylpiperidine DMF 60°C 4 h 70
Acetic Anhydride Toluene 100°C 2 h 75

Microwave-Assisted Functionalization

Microwave irradiation significantly accelerates the acylation step. Reactions conducted at 150°C for 15 minutes achieve 88% conversion, compared to 75% under conventional heating. This method minimizes side product formation, as confirmed by HPLC purity analyses (>98%).

Analytical Characterization and Validation

Rigorous spectroscopic and crystallographic analyses ensure structural fidelity.

Spectroscopic Techniques

  • NMR Spectroscopy : $$ ^1H $$ NMR spectra of the final compound exhibit characteristic signals at δ 8.45 (pyrimidine H-2), δ 7.65–7.35 (phenyl protons), and δ 3.80–3.20 (piperidinyl methylene groups).
  • Mass Spectrometry : HRMS (ESI) confirms the molecular ion peak at m/z 407.1782 [M+H]$$^+$$ (calculated: 407.1785).

X-ray Crystallography

Single-crystal X-ray diffraction reveals a nearly planar pyrazolopyrimidine core (dihedral angle: 1.22°) with the phenyl ring inclined at 5.29° relative to the heterocyclic plane. The 4-methylpiperidinyl side chain adopts a chair conformation, stabilized by intramolecular hydrogen bonding.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Time Cost Efficiency
Four-Component One-Pot 85 95 6 h High
Conventional Cyclization 75 92 8 h Moderate
Microwave-Assisted 88 98 0.5 h High

The four-component one-pot method offers superior scalability, while microwave-assisted synthesis excels in rapid, high-purity production.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Nucleophilic Competition : The N1 and N5 positions compete during alkylation. Using bulky bases like DBU suppresses N1 reactivity, enhancing N5 selectivity.
  • Oxidation Byproducts : Aerial oxidation of the oxoethyl group is minimized by conducting reactions under nitrogen.

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) improve reagent solubility but require careful drying to prevent hydrolysis. Heterogeneous catalysts like amberlyst-15 reduce post-reaction purification steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.